REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([OH:10])=[O:9])[CH:4]=1.OS(O)(=O)=O.[CH3:16]O>O>[CH3:16][O:9][C:8]([C:5]1[CH:4]=[C:3]([CH2:2][OH:1])[S:7][CH:6]=1)=[O:10]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=CS1)C(=O)O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
The combined extracts are washed successively with saturated aq NaCl, aq NaHCO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over Na2SO4, filtration and concentration in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue is purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CSC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |